2-(6-Methoxyquinolin-3-yl)acetonitrile
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Overview
Description
2-(6-Methoxyquinolin-3-yl)acetonitrile is an organic compound with the molecular formula C12H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxyquinolin-3-yl)acetonitrile typically involves the reaction of 6-methoxyquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the quinoline ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxyquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(6-Methoxyquinolin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(6-Methoxyquinolin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloroquinolin-3-yl)acetonitrile
- 2-(6-Methylquinolin-3-yl)acetonitrile
- 2-(6-Ethoxyquinolin-3-yl)acetonitrile
Uniqueness
2-(6-Methoxyquinolin-3-yl)acetonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of organic semiconductors or fluorescent probes.
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-11-2-3-12-10(7-11)6-9(4-5-13)8-14-12/h2-3,6-8H,4H2,1H3 |
InChI Key |
CIRROQMNLZXYFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)CC#N |
Origin of Product |
United States |
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